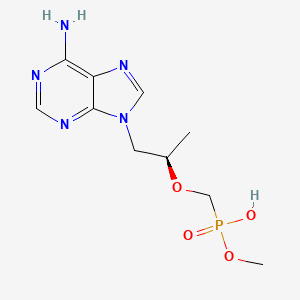

Tenofovir Monomethyl Ester

説明

特性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIIFMBLEIMHIO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858427 | |

| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123155-85-1 | |

| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Enzymatic Biotransformation and Metabolic Pathways of Tenofovir Prodrugs Involving Monomethyl Ester Intermediates

Characterization of Esterase-Mediated Hydrolysis of Tenofovir (B777) Prodrugs to Monomethyl Ester

The initial and rate-limiting step in the intracellular activation of several tenofovir prodrugs is the hydrolysis of an ester moiety, leading to the formation of a monomethyl ester intermediate. This crucial conversion is catalyzed by various esterases with differing substrate specificities and tissue distribution.

Carboxylesterases (CES) are a superfamily of enzymes that play a significant role in the metabolism of a wide array of ester-containing drugs. researchgate.net In the context of tenofovir prodrugs, human carboxylesterase 1 (CES1) is a key enzyme involved in their hydrolytic activation. researchgate.netwindows.net CES1 is predominantly expressed in the liver, where it accounts for a substantial portion of the total hydrolytic activity. researchgate.netresearchgate.net

Studies on Tenofovir Alafenamide (TAF), a phosphonoamidate prodrug of tenofovir, have demonstrated that CES1 can catalyze the hydrolysis of TAF. researchgate.netnih.gov Overexpression of CES1 in HEK293T cells has been shown to increase the intracellular hydrolysis of TAF by five-fold. nih.govasm.org This indicates that CES1 contributes to the formation of the subsequent tenofovir-alanine metabolite, which is a precursor to tenofovir itself. While CES1 is active in this pathway, in vitro enzymatic assays have shown that CES2 does not significantly contribute to the intracellular metabolism of TAF. nih.gov

The hydrolytic activity of CES1 is pH-dependent, with optimal activity typically observed at a physiological pH of around 7.2. researchgate.netresearchgate.net The significant interindividual variability in the expression and activity of CES1, influenced by both genetic and non-genetic factors, can impact the pharmacokinetics of drugs metabolized by this enzyme. researchgate.net

Table 1: Role of Carboxylesterases in Tenofovir Prodrug Hydrolysis

| Enzyme | Role in Tenofovir Prodrug Hydrolysis | Cellular Location | Supporting Evidence |

|---|---|---|---|

| CES1 | Catalyzes the initial ester hydrolysis of prodrugs like TAF. researchgate.netnih.gov | Cytoplasm and endoplasmic reticulum of hepatocytes. acs.org | 5-fold increase in TAF hydrolysis in CES1-overexpressing cells. nih.govasm.org |

| CES2 | Not significantly involved in the hydrolysis of TAF. nih.gov | Primarily found in the small intestine and colon. researchgate.net | In vitro enzymatic assays showed no significant hydrolysis of TAF. nih.gov |

While CES1 plays a role in the hepatic activation of tenofovir prodrugs, the lysosomal serine protease, Cathepsin A (CatA), is a major hydrolase responsible for the intracellular activation of phosphonoamidate prodrugs like TAF, particularly in lymphoid cells. nih.govnih.govasm.org CatA functions as a carboxypeptidase, and its activity is crucial for the initial hydrolytic step that leads to the formation of the tenofovir-alanine metabolite. nih.govasm.org

The enzymatic activity of CatA is pH-dependent, with optimal function at an acidic pH of approximately 5.2, which is characteristic of the lysosomal environment. researchgate.netresearchgate.net Research has shown that the catalytic activity of CatA towards TAF is significantly higher than that of CES1 at their respective optimal pH environments. researchgate.netresearchgate.net In fact, at its physiological pH, the activity of CatA was estimated to be about 1,000-fold higher than that of CES1. researchgate.netresearchgate.net

The critical role of CatA is further highlighted by studies where the knockdown of CatA expression using RNA interference in HeLa cells resulted in a five-fold reduction in intracellular TAF metabolism. nih.govasm.org Conversely, overexpression of CatA in HEK293T cells led to a two-fold increase in TAF hydrolysis. nih.govasm.org Furthermore, fibroblasts from patients with nonfunctional CatA mutants accumulated significantly lower levels of tenofovir metabolites compared to normal control fibroblasts, underscoring the pivotal role of this enzyme in the activation pathway. asm.org

Other hydrolases have been investigated for their potential role in TAF metabolism. However, studies involving the overexpression of various other hydrolytic enzymes, such as CES3, CES7, PON1, PON2, PON3, CatZ/X, SCPEP1, and CPVL, did not show a significant effect on the intracellular levels of TAF metabolites. asm.org

Table 2: Contribution of Cathepsin A to Tenofovir Prodrug Hydrolysis

| Enzyme | Role in Tenofovir Prodrug Hydrolysis | Cellular Location | Supporting Evidence |

|---|

| Cathepsin A (CatA) | Major hydrolase for the intracellular activation of TAF, especially in lymphoid cells. nih.govnih.govasm.org | Lysosomes. nih.gov | Knockdown of CatA reduced TAF metabolism 5-fold; overexpression increased hydrolysis 2-fold. nih.govasm.org |

Role of Carboxylesterases (e.g., CES1, CES2) in Monomethyl Ester Formation

Subsequent Conversion of Tenofovir Monomethyl Ester to Tenofovir

Following the initial hydrolysis of the prodrug to a monomethyl ester intermediate, a second enzymatic step is required to liberate the active tenofovir.

The conversion of the monoester intermediate of tenofovir disoproxil fumarate (B1241708) (TDF), specifically mono(POC)TFV (mPTFV), to tenofovir is mediated by phosphodiesterases. asm.org This enzymatic step is crucial for the final release of the active drug, which can then be phosphorylated to its active diphosphate (B83284) form. While the specific phosphodiesterase subtypes involved are not extensively detailed in the provided literature, their activity is a necessary component of the metabolic activation pathway for TDF.

Intracellular and Extracellular Biotransformation Dynamics

The biotransformation of tenofovir prodrugs exhibits distinct intracellular and extracellular dynamics. Prodrugs like TDF are designed to undergo rapid metabolism to tenofovir in the systemic circulation after oral administration. nih.gov This conversion is mediated by plasma and tissue esterases. nih.gov

In contrast, prodrugs like TAF are designed for more efficient intracellular activation, leading to higher concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), within target cells, such as peripheral blood mononuclear cells (PBMCs), compared to plasma. windows.netnih.gov The stability of TAF in plasma contributes to lower systemic exposure to tenofovir and a more targeted delivery to lymphoid tissues. windows.netacs.org The intracellular activation of TAF within lymphocytes is primarily driven by CatA. pnas.org

Studies have shown that after oral administration of TAF, the intracellular concentrations of tenofovir metabolites in PBMCs are significantly higher than in plasma. nih.gov This preferential intracellular accumulation is a key pharmacological advantage of TAF. nih.gov While the initial hydrolysis can occur intracellularly, metabolites can also be found in the cell medium, suggesting an efflux of these intermediates. nih.gov

Influence of Enzyme Expression and Activity on Prodrug Activation

The expression levels and activity of the metabolizing enzymes, particularly CES1 and CatA, have a profound influence on the efficiency of tenofovir prodrug activation. The tissue-specific expression of these enzymes dictates where the prodrug is most effectively converted to its active form. For instance, the high expression of CES1 in the liver suggests a significant role in the hepatic activation of TAF. nih.govasm.org In contrast, CatA is the primary activating enzyme in most other tissues, including lymphoid cells. nih.govasm.org

Furthermore, the catalytic activity of these enzymes can be influenced by inhibitors. For example, the HCV protease inhibitors telaprevir (B1684684) and boceprevir (B1684563) have been shown to potently inhibit CatA-mediated TAF activation. nih.govasm.org This highlights the potential for drug-drug interactions that could impact the therapeutic efficacy of tenofovir prodrugs.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tenofovir |

| Tenofovir Alafenamide (TAF) |

| Tenofovir Disoproxil Fumarate (TDF) |

| Tenofovir diphosphate (TFV-DP) |

| mono(POC)TFV (mPTFV) |

| Tenofovir-alanine |

| Telaprevir |

Iv. Preclinical Pharmacokinetics and Disposition of Tenofovir Monomethyl Ester

Absorption Mechanisms in Preclinical Models

The absorption of tenofovir (B777) and its prodrugs is a complex process influenced by various physiological factors within the gastrointestinal tract.

Intestinal Permeation and Transport Studies (e.g., P-glycoprotein influence)

Furthermore, the monoester form, tenofovir monomethyl ester, is considered more lipophilic than tenofovir itself, which likely facilitates its passive diffusion across cellular membranes. nih.govresearchgate.net This characteristic is crucial as it contributes to the cellular uptake and subsequent conversion to the active diphosphate (B83284) form. nih.gov In preclinical studies with rats, the inhibition of P-gp led to a substantial increase in the bioavailability of a compound, indicating the significant role of this transporter in limiting intestinal absorption. tandfonline.com

Effect of Gastrointestinal Stability on Absorption

The stability of tenofovir prodrugs within the gastrointestinal lumen is a critical determinant of their absorption. Tenofovir disoproxil fumarate (B1241708) is susceptible to hydrolysis by intestinal esterases, which can lead to premature degradation into this compound and subsequently tenofovir before absorption can occur. nih.govresearchgate.net Studies in rat intestinal homogenates have shown that TDF is rapidly converted. nih.gov The rate of this degradation can be influenced by the presence of other substances. For example, certain ester mixtures have been shown to inhibit the intestinal esterase activity, thereby increasing the stability and subsequent absorption of TDF in rat ileum models. nih.gov

The stability of different tenofovir ester prodrugs varies. For example, tenofovir alafenamide (TAF) has demonstrated greater stability in intestinal fluid compared to TDF. nih.govnih.gov This increased stability is believed to contribute to its higher bioavailability in preclinical animal models such as rats, mice, and dogs. nih.gov The amount of intact prodrug that reaches the absorption site in the intestine is directly influenced by its stability in the intestinal fluid. nih.gov

Distribution Profile and Tissue Target Loading in Preclinical Animal Models

Following absorption, the distribution of tenofovir and its metabolites to various tissues is a key factor in its therapeutic efficacy.

Cellular Accumulation and Intracellular Levels of this compound

This compound, being more lipophilic than tenofovir, is thought to play a significant role in facilitating the loading of the active drug into cells. nih.gov Once inside the cell, this compound is further metabolized to tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP). plos.orgdrugbank.com The accumulation of TFV-DP within target cells is essential for its antiviral activity. plos.org

Preclinical studies have shown that the intracellular concentrations of TFV-DP can be significantly higher and have a longer half-life compared to the plasma concentrations of the parent drug. plos.org This preferential accumulation in lymphatic tissues has been observed in preclinical models. frontiersin.org The area under the curve (AUC) of this compound has been found to be a significant predictor of intracellular TFV-DP levels in peripheral blood mononuclear cells (PBMCs). nih.gov

Hepatic Uptake and Distribution in Animal Models

The liver is a key organ for the metabolism and distribution of many drugs, including tenofovir prodrugs. Preclinical studies in animal models have consistently shown that the highest concentrations of tenofovir are found in the liver, kidneys, and intestinal contents. drugbank.comnih.govtga.gov.au

Different tenofovir prodrugs exhibit varying degrees of hepatic loading. Tenofovir alafenamide (TAF) and tenofovir amibufenamide (TMF) have been shown to lead to higher hepatic levels of the active metabolite TFV-DP compared to TDF in preclinical models. nih.gov This enhanced liver targeting is a key advantage, particularly in the context of treating hepatitis B virus (HBV) infection. nih.gov The stability of the prodrug in the liver also plays a role in maintaining systemic concentrations. nih.gov

The table below summarizes the tissue penetration factor (TPF) of tenofovir in mice, which is the ratio of the concentration in the tissue to the concentration in plasma. nih.gov

| Tissue | Tissue Penetration Factor (TPF) |

| Digestive Tract | High |

| Liver | High |

| Kidneys | High |

| Lymphatic System | Moderate |

| Pancreas | Moderate |

| Adipose Tissue | Moderate |

| Lungs | Moderate |

| Brain | Low |

This table is based on data from a study in mice and indicates the relative distribution of tenofovir in various tissues. nih.gov

Systemic Exposure and Elimination Pathways in Preclinical Subjects

Systemic exposure to tenofovir and its metabolites is a function of absorption, distribution, metabolism, and elimination. In preclinical animal models, the pharmacokinetic parameters of tenofovir prodrugs have been extensively studied.

Following oral administration of TDF, it is rapidly absorbed and converted to tenofovir. tga.gov.au this compound appears quickly in the plasma, with a rapid decline. nih.gov The primary route of elimination for tenofovir is renal, involving both glomerular filtration and active tubular secretion. scirp.org The organic anion transporters OAT1 and OAT3 are responsible for the uptake of tenofovir from the blood into the renal proximal tubule cells. scirp.org

The table below presents a summary of pharmacokinetic parameters for different tenofovir ester prodrugs in beagle dogs. frontiersin.org

| Prodrug | Bioavailability (Ester form in plasma) | Bioavailability (TFV form in plasma) | Total Bioavailability | t½ (Ester form in plasma) |

| TMF | 53.49% ± 11.34% | 13.03% ± 5.46% | 66.52% | 0.97 ± 0.15 h |

| TAF | 32.96% ± 6.46% | 11.51% ± 1.10% | 44.47% | 0.51 ± 0.31 h |

| TDF | - | 21.02% ± 3.29% | 21.02% | - |

Data presented as mean ± standard deviation. TMF (tenofovir amibufenamide fumarate), TAF (tenofovir alafenamide fumarate), TDF (tenofovir disoproxil fumarate), TFV (tenofovir), t½ (half-life). frontiersin.org

This data highlights the improved bioavailability of the newer generation prodrugs, TMF and TAF, compared to TDF in this preclinical model. frontiersin.org The higher systemic exposure of the intact ester forms of TMF and TAF contributes to their enhanced efficacy and altered distribution profiles. nih.govfrontiersin.org

Relationship between this compound Exposure and Intracellular Active Metabolite Formation

The therapeutic activity of tenofovir is dependent on its conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), within target cells. tdm-monografie.orgeuropa.eu This intracellular phosphorylation is a critical step in its mechanism of action. mdpi.comresearchgate.net this compound (TFV-mE) is a transient, lipophilic intermediate metabolite formed during the in vivo hydrolysis of the prodrug tenofovir disoproxil fumarate (TDF) to tenofovir (TFV). croiconference.orgresearchgate.net Preclinical research has focused on understanding the contribution of this intermediate to the intracellular loading and subsequent formation of TFV-DP.

Physiochemical properties and in vitro studies suggested that TFV-mE, being more lipophilic than tenofovir, might penetrate cells more efficiently and thereby have a significant influence on the intracellular pharmacology of TFV-DP. croiconference.org Investigations were conducted to examine this relationship in vivo.

A key preclinical study quantified TFV-mE, TFV, and intracellular TFV-DP in plasma, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS) following administration of TDF. croiconference.orgresearchgate.net The findings demonstrated that TFV-mE appeared rapidly in plasma, followed by a swift decline. researchgate.net Crucially, the study established a direct and statistically significant correlation between the exposure to TFV-mE and the resulting concentrations of the active metabolite, TFV-DP, in both PBMCs and DBS. croiconference.orgresearchgate.net

The analysis revealed that the plasma area under the concentration-time curve (AUC) for TFV-mE was a significant predictor of intracellular TFV-DP levels. croiconference.org Conversely, the plasma AUC for tenofovir itself was not found to be significantly associated with the intracellular concentrations of TFV-DP in either cell type. croiconference.orgresearchgate.net This indicates that the transient intermediate, TFV-mE, plays a substantial role in facilitating the loading of the parent compound into cells, which directly impacts the formation of the active diphosphate metabolite. researchgate.net

| Parameter | Finding in PBMCs | Finding in DBS |

|---|---|---|

| Association of TFV-mE AUC with Intracellular TFV-DP | Significant Predictor (p=0.015) | Significant Predictor (p=0.005) |

| Association of Tenofovir AUC with Intracellular TFV-DP | Not Significantly Associated (p=0.11) | Not Significantly Associated (p>0.99) |

| Quantitative Impact of TFV-mE AUC | 3.8% increase in TFV-DP per 10 ng·h/mL increase in TFV-mE AUC | 4.3% increase in TFV-DP per 10 ng·h/mL increase in TFV-mE AUC |

Data derived from a study examining the pharmacokinetics of TFV-mE and its influence on intracellular TFV-DP concentrations. croiconference.orgresearchgate.net

Further research comparing different tenofovir ester prodrugs has reinforced the principle that the initial prodrug structure and its metabolic activation pathway are determinant factors for the concentration of the active metabolite in target tissues. nih.gov A study comparing tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), and tenofovir amibufenamide (TMF) found significant differences in the resulting hepatic exposure of TFV-DP. nih.gov Administration of TMF and TAF led to markedly higher liver concentrations of TFV-DP compared to TDF. nih.gov This highlights that more efficient delivery to and metabolism within target cells, a characteristic influenced by the prodrug and its intermediates like TFV-mE, leads to greater formation of the active metabolite. nih.gov

| Prodrug | Relative TFV-DP Exposure in Liver (Compared to TDF) |

|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | Baseline |

| Tenofovir Alafenamide (TAF) | 2.48-fold higher |

| Tenofovir Amibufenamide (TMF) | 3.55-fold higher |

Data from a comparative preclinical study in an animal model. nih.gov

V. Cellular Transport and Intracellular Processing of Tenofovir Monomethyl Ester

Mechanisms of Cellular Entry of Tenofovir (B777) Monomethyl Ester

The entry of Tenofovir Monomethyl Ester into target cells is primarily dictated by its chemical structure, which is significantly more lipophilic than its successor metabolite, tenofovir. croiconference.org This characteristic is a key determinant of its transport mechanism across the lipid bilayer of cell membranes.

As a lipophilic ester, TFV-mE is understood to cross cellular membranes predominantly through passive diffusion. nih.govresearchgate.net This transport mechanism does not require energy and allows the molecule to move down its concentration gradient across the cell membrane. uomustansiriyah.edu.iq The enhanced lipophilicity of TFV-mE, compared to the negatively charged tenofovir molecule, facilitates more efficient penetration of the lipid bilayer. croiconference.orgnih.gov In vitro studies and physiochemical characteristics suggest that TFV-mE's ability to passively diffuse allows it to penetrate cells more effectively than tenofovir itself. croiconference.org This efficient cellular uptake is a critical feature that distinguishes the metabolic pathway of TDF.

While passive diffusion is the primary entry route for lipophilic molecules like TFV-mE, carrier-mediated processes can also influence the intracellular concentration of drugs. uomustansiriyah.edu.iq For the parent compound, TDF, studies in Caco-2 cell models have indicated that it is a substrate for P-glycoprotein (P-gp) related efflux carriers, which actively transport the drug out of the cell. nih.gov While specific transporters for TFV-mE have not been extensively defined, it is plausible that as an ester intermediate, its intracellular accumulation could be influenced by similar efflux mechanisms. In contrast, the subsequent metabolite, tenofovir, is known to be a substrate for uptake transporters like organic anion transporters (OAT1 and OAT3), though these are not expressed in all target cells, such as vaginal or T cells. nih.govamazonaws.comnih.gov

Passive Diffusion Characteristics

Intracellular Conversion to Tenofovir and Tenofovir Diphosphate (B83284)

Once inside the cell, this compound undergoes rapid enzymatic processing to yield tenofovir, which is then sequentially phosphorylated to its pharmacologically active form, tenofovir diphosphate (TFV-DP). croiconference.orgamazonaws.com

The initial step is the hydrolysis of TFV-mE. This reaction is mediated by intracellular phosphodiesterases, which cleave the ester bond to release tenofovir (TFV). nih.govresearchgate.net This conversion is efficient, contributing to the short plasma half-life of TFV-mE, which is approximately 26 minutes. nih.govresearchgate.net

Following the generation of tenofovir from TFV-mE, a two-step phosphorylation cascade is initiated, catalyzed by constitutively expressed cellular kinases. drugbank.com This process converts the tenofovir nucleotide analog into its active triphosphate form, which acts as a competitive inhibitor of HIV reverse transcriptase. nih.gov

First Phosphorylation: The first phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is primarily catalyzed by adenylate kinase 2 (AK2). nih.govplos.orghptn.org This enzyme has been identified as the key kinase for this step in peripheral blood mononuclear cells (PBMCs) as well as in vaginal and colorectal tissue. plos.org

Second Phosphorylation: The subsequent phosphorylation of TFV-MP to the active tenofovir diphosphate (TFV-DP) is carried out by a different set of kinases. Studies have identified that creatine (B1669601) kinase (CK) and pyruvate (B1213749) kinase (PK) are responsible for this second phosphorylation step. plos.orghptn.orgdrugbank.com Specifically, the muscle isoforms of these enzymes (CKM and PKM) and the liver and red blood cell isoform of pyruvate kinase (PKLR) have been implicated. plos.orghptn.org Interestingly, research has also shown that AK2 possesses the ability to phosphorylate TFV-MP to TFV-DP, in addition to its primary role in forming TFV-MP. plos.orghptn.org

Table 1: Kinases Involved in the Intracellular Phosphorylation of Tenofovir

| Phosphorylation Step | Product | Primary Catalyzing Kinases |

|---|---|---|

| Tenofovir (TFV) ➔ Tenofovir Monophosphate (TFV-MP) | Tenofovir Monophosphate (TFV-MP) | Adenylate Kinase 2 (AK2) nih.govplos.org |

| Tenofovir Monophosphate (TFV-MP) ➔ Tenofovir Diphosphate (TFV-DP) | Tenofovir Diphosphate (TFV-DP) | Creatine Kinase, Muscle (CKM), Pyruvate Kinase, Muscle (PKM), Pyruvate Kinase, Liver/Red Blood Cell (PKLR) plos.orghptn.org |

Role of this compound in Facilitating Intracellular Tenofovir Diphosphate Concentrations

A critical aspect of TFV-mE's pharmacology is its direct influence on the ultimate concentrations of the active TFV-DP within target cells. croiconference.org Clinical pharmacokinetic studies have demonstrated that the systemic exposure to TFV-mE is a more significant determinant of intracellular TFV-DP levels than the exposure to tenofovir itself. nih.govresearchgate.net

Research involving HIV-uninfected adults showed that the plasma area under the concentration-time curve (AUC) of TFV-mE was a significant predictor of TFV-DP concentrations in both peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS). croiconference.orgnih.govresearchgate.net Conversely, the plasma AUC of tenofovir was not significantly associated with intracellular TFV-DP levels in either cell type. croiconference.orgnih.govresearchgate.net This evidence strongly suggests that the more lipophilic TFV-mE facilitates more efficient cell loading, thereby increasing the intracellular substrate pool for conversion to the active TFV-DP. nih.govresearchgate.net

Table 2: Correlation of Plasma TFV-mE Exposure with Intracellular TFV-DP Concentrations

| Parameter | Finding | Cell Type | Statistical Significance (p-value) | Source |

|---|---|---|---|---|

| TFV-mE AUC | For every 10 ng·h/mL increase, TFV-DP increased by 3.8% | PBMCs | p = 0.015 | croiconference.orgnih.govresearchgate.net |

| TFV-mE AUC | For every 10 ng·h/mL increase, TFV-DP increased by 4.3% | DBS | p = 0.005 | croiconference.orgnih.govresearchgate.net |

| TFV AUC | Not a significant predictor of TFV-DP concentrations | PBMCs | p = 0.11 | croiconference.org |

| TFV AUC | Not a significant predictor of TFV-DP concentrations | DBS | p > 0.99 | croiconference.org |

AUC: Area under the concentration-time curve; PBMCs: Peripheral Blood Mononuclear Cells; DBS: Dried Blood Spots.

Table 3: Pharmacokinetic Parameters of this compound (TFV-mE) in Plasma

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Tmax (Median) | 0.5 | hours | nih.govresearchgate.net |

| t½ (Geometric Mean) | 26 | minutes | nih.govresearchgate.net |

| Cmax (Geometric Mean) | 131.6 | ng/mL | nih.govresearchgate.net |

| AUC₀₋₄ (Geometric Mean) | 93.3 | ng·h/mL | nih.govresearchgate.net |

Tmax: Time to maximum concentration; t½: Half-life; Cmax: Maximum concentration; AUC₀₋₄: Area under the concentration-time curve from 0 to 4 hours.

Compartmentalization and Retention within Target Cells

The efficient cellular entry of this compound and its subsequent conversion to tenofovir is key to establishing a durable intracellular reservoir of the active metabolite, TFV-DP. natap.org Target cells for HIV include CD4+ T-cells and macrophages. researchgate.netnih.gov The enhanced delivery of tenofovir into these cells, facilitated by the lipophilic nature of TFV-mE, results in higher intracellular concentrations of TFV-DP compared to what might be achieved by direct administration of the less permeable tenofovir. nih.govnatap.org

Once TFV-DP is formed, it is effectively trapped within the cell due to its highly anionic (negatively charged) nature, which prevents it from readily diffusing back across the lipid membrane. This intracellular trapping leads to a long half-life of TFV-DP within cells, allowing for sustained antiviral pressure. The compartmentalization of TFV-DP within target cells is fundamental to its therapeutic effect. Furthermore, the biological activity of nucleotidases, enzymes that can de-phosphorylate and inactivate nucleotide analogs, can also influence the retention of the active compound. nih.gov A decrease in nucleotidase activity within target cells could further enhance the retention of TFV-DP, maintaining its active state for a longer duration. nih.gov

Vi. Pharmacodynamic Investigations of Tenofovir Monomethyl Ester at the Cellular and Molecular Levels

Molecular Interactions with Viral and Host Enzymes

Upon administration, ester prodrugs of tenofovir (B777) are metabolized by host enzymes to release tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (B83284) (TFV-DP).

Host Enzyme Interactions : The initial conversion of tenofovir ester prodrugs involves hydrolysis by host esterases. For instance, more complex prodrugs like Tenofovir Alafenamide (TAF) are known to be metabolized by enzymes such as cathepsin A in lymphocytes and carboxylesterase 1 in hepatocytes. hep-druginteractions.org This process releases tenofovir into the target cells. Following this, cellular kinases sequentially phosphorylate tenofovir to tenofovir monophosphate and then to the pharmacologically active tenofovir diphosphate.

Viral Enzyme Interactions : The primary antiviral action of tenofovir is mediated by the interaction of TFV-DP with viral reverse transcriptase (in the case of HIV) or viral DNA polymerase (in the case of HBV). nih.govdrugbank.com TFV-DP acts as a competitive inhibitor of these viral enzymes. nih.gov Due to its structural similarity to the natural substrate, it binds to the enzyme's active site. Once incorporated into the growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form.

Selectivity : TFV-DP shows significantly lower affinity for host cellular DNA polymerases, which is a key factor in its safety profile. The inhibitory constant (Ki) of TFV-DP for HIV-1 reverse transcriptase is substantially lower than for human DNA polymerases α, β, and γ, indicating high selectivity for the viral enzyme. europa.eu

| Enzyme | Interaction Type | Result |

| Host Enzymes (e.g., Esterases) | Substrate | Hydrolysis of the ester group to release tenofovir. |

| Host Kinases | Substrate | Phosphorylation of tenofovir to tenofovir diphosphate (active form). |

| Viral Reverse Transcriptase (HIV) | Competitive Inhibition | Blocks viral DNA synthesis and causes chain termination. |

| Viral DNA Polymerase (HBV) | Competitive Inhibition | Blocks viral DNA synthesis and causes chain termination. nih.gov |

| Human DNA Polymerase α, β, γ | Weak Inhibition | Minimal effect on host cell DNA replication. europa.eu |

Competition with Endogenous Nucleotides for Incorporation

The mechanism of action for tenofovir is fundamentally based on molecular mimicry. The active metabolite, TFV-DP, is an acyclic nucleotide phosphonate (B1237965) analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP), a natural building block of DNA. nih.gov

During viral replication, reverse transcriptase or DNA polymerase enzymes incorporate nucleotides from the host cell to build the new viral DNA strand. TFV-DP directly competes with endogenous dATP for the same binding site on the viral enzyme. nih.gov The incorporation of TFV-DP instead of dATP halts the DNA elongation process, effectively preventing the virus from producing complete copies of its genome. The balance between the intracellular concentrations of the active drug (TFV-DP) and the endogenous nucleotide (dATP) is a critical determinant of the drug's efficacy. nih.gov

Preclinical Evaluation of Antiviral Activity in Cell-Based Assays

The antiviral potency of a compound is typically evaluated in vitro using cell-based assays, where cultured cells are infected with a virus and then treated with the drug. The concentration of the drug that inhibits viral replication by 50% is known as the EC50 (50% effective concentration) or IC50 (50% inhibitory concentration). While specific data for Tenofovir Monomethyl Ester is not prominently available, extensive data exists for its parent compound and other ester prodrugs.

Anti-HIV Activity : Tenofovir has demonstrated broad activity against various subtypes of HIV-1 (A, B, C, D, E, F, G, and O) and HIV-2. europa.eu In cell-based assays, the IC50 values for tenofovir against HIV-1 are typically in the low micromolar range. europa.eu Ester prodrugs significantly enhance this potency by improving cell permeability. For example, Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF) exhibit much lower EC50 values, indicating greater potency than the parent tenofovir molecule. mdpi.com

Anti-HBV Activity : Tenofovir is also a potent inhibitor of HBV replication. In HepG2 2.2.15 cells, a common cell line used for HBV research, tenofovir has an IC50 of approximately 1.1 µM. nih.goveuropa.eu Similar to the anti-HIV context, ester prodrugs show enhanced anti-HBV activity. A study comparing several tenofovir ester prodrugs found that Tenofovir amibufenamide (TMF) had an EC50 of 7.29 nM against HBV, which was more potent than TAF (12.17 nM) and TDF (17.09 nM) after nine days of treatment. europa.eunih.gov

| Compound | Virus | Cell Line | Potency (EC50/IC50) |

| Tenofovir | HIV-1 | Lymphoid Cells | 1-6 µM europa.eu |

| Tenofovir | HIV-2 | MT-4 Cells | 4.9 µM europa.eu |

| Tenofovir | HBV | HepG2 2.2.15 | 1.1 µM nih.gov |

| Tenofovir Disoproxil Fumarate (TDF) | HBV | HepG2.2.15 | ~0.02 µM nih.gov |

| Tenofovir Alafenamide (TAF) | HIV-1 | CD4+ T-cells | ~0.005 µM mdpi.com |

| Tenofovir Alafenamide (TAF) | HBV | HepG2.2.15 | 12.17 nM nih.gov |

Impact on Host Cellular Metabolism Pathways in Preclinical Models

While highly selective, antiviral drugs can sometimes have off-target effects on host cellular processes. Investigating these effects is crucial for understanding the complete pharmacodynamic profile.

Research into the broader metabolic impact of tenofovir ester prodrugs is an emerging area. A significant preclinical study investigated the effects of three tenofovir ester prodrugs (TDF, TAF, and TMF) on the metabolism of liver cells. nih.gov The study found that infection with HBV caused significant disturbances in multiple host metabolic pathways. Treatment with the tenofovir prodrugs showed a corrective effect on this disordered metabolism. nih.gov The affected pathways included:

Tricarboxylic Acid (TCA) Cycle

Glycolysis

Pentose Phosphate (B84403) Pathway

Purine (B94841) and Pyrimidine Metabolism

This suggests that beyond direct viral inhibition, tenofovir prodrugs may help rebalance (B12800153) the cellular metabolic environment that is disrupted by viral infection. nih.gov Specific data detailing the impact of this compound on these pathways is not currently available.

Preclinical Efficacy in Animal Models of Viral Infection

Before human trials, the efficacy of antiviral compounds is tested in animal models of disease. chemicalbook.com Rodent and non-human primate models are commonly used for HIV and HBV research. pharmaffiliates.com

While studies specifically evaluating this compound in animal models are not found in the reviewed literature, extensive research on other tenofovir prodrugs provides proof-of-concept for their in vivo efficacy. Studies in HBV transgenic mouse models have shown that tenofovir ester prodrugs effectively reduce viral load. nih.gov In one such study, different ester prodrugs (TDF, TAF, and TMF) all achieved a similar potent anti-HBV effect after 42 days of treatment, with TMF showing some advantages in bioavailability in mice, rats, and dogs. nih.gov For HIV, non-human primate models infected with Simian Immunodeficiency Virus (SIV) have been instrumental in demonstrating the preclinical efficacy of tenofovir prodrugs. xiahepublishing.com These studies confirm that the mechanism of action observed in cell culture translates to effective viral suppression in a living organism.

Vii. Advanced Prodrug Design and Drug Delivery System Research Involving Tenofovir Monomethyl Ester

Rational Design of Tenofovir (B777) Ester Prodrugs to Optimize Pharmacokinetics and Intracellular Delivery

The rational design of tenofovir ester prodrugs is a deliberate process aimed at improving its drug-like properties. The primary goal is to mask the negatively charged phosphonate (B1237965) group, thereby increasing lipophilicity and facilitating passage across cellular membranes. nih.govmdpi.com This strategy is exemplified by the evolution from tenofovir disoproxil fumarate (B1241708) (TDF) to more advanced prodrugs like tenofovir alafenamide (TAF) and tenofovir amibufenamide (TMF), which incorporates a methyl group in its structure. cuni.cz

The design process focuses on several key factors:

Plasma Stability: Prodrugs must be stable enough in plasma to reach target cells before being prematurely hydrolyzed. TAF and TMF exhibit greater plasma stability compared to TDF. cuni.cz

Intracellular Conversion: Once inside the target cell, the prodrug must be efficiently converted into tenofovir, which is then phosphorylated to the active TFV-DP. TAF, for instance, is a substrate for cathepsin A, an enzyme highly expressed in lymphocytes and other target cells, leading to efficient and targeted intracellular drug release. cuni.czresearchgate.net

Cellular Permeability: The monoester intermediate of tenofovir, formed during the hydrolysis of prodrugs like TDF, is more lipophilic than tenofovir itself and is believed to play a significant role in facilitating the loading of the drug into cells, ultimately boosting the concentration of the active TFV-DP. nih.govasm.org

Research has also explored novel bis(l-amino acid) ester prodrugs of tenofovir, which have demonstrated improved pharmacokinetic properties and potent antiviral activity, indicating that the choice of ester promoiety is a critical factor in optimizing drug performance. nih.gov

| Parameter | TDF | TAF | TMF |

|---|---|---|---|

| Plasma Half-life (t1/2) of Prodrug | Not Detected | 0.51 ± 0.31 h | 0.97 ± 0.15 h |

| Plasma AUC of Tenofovir (μM·h) | 5.39 | 9.30 | 16.26 |

| Total Bioavailability (%) | 13.55% | 22.59% | 47.26% |

Integration into Novel Drug Delivery Platforms

To further enhance the therapeutic potential of tenofovir ester prodrugs, researchers are integrating them into innovative drug delivery systems. These platforms aim to provide targeted delivery, sustained release, and improved drug stability.

Nanoparticle (NP) technology offers a promising avenue for delivering tenofovir prodrugs. By encapsulating or tethering the drug to a nanoparticle, it is possible to improve its solubility, protect it from premature degradation, and facilitate its uptake into target cells and tissues. researchgate.net

Polymeric Nanoparticles: Hydrophilic drugs like tenofovir and its prodrugs can be encapsulated within biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). nih.gov Formulations of TDF-loaded PLGA nanoparticles have been developed to improve drug delivery and overcome the low permeability of tenofovir. asm.orgnih.gov These systems can be designed to be pH-responsive, releasing the drug in specific environments. nih.gov

Lipid-Based Nanocrystals: Highly lipophilic tenofovir prodrugs, such as the ProTide nanoformulations NM1TFV (also known as XVIR-210) and NM2TFV, have been developed as aqueous nanocrystals. nih.govresearchgate.neteatg.org These nanocrystals enhance intracellular drug uptake and retention, paving the way for long-acting injectable formulations. nih.govresearchgate.net

Inorganic Nanoparticles: Tenofovir has been successfully tethered to gold nanoparticles (AuNPs). nih.govnih.gov These conjugates have shown enhanced anti-HIV activity and the ability to distribute to various tissues, potentially overcoming delivery deficiencies to viral reservoirs. nih.govnih.gov

Self-Emulsifying and Niosomal Systems: To improve oral delivery, self-emulsifying drug delivery systems (SEDDS) have been developed for tenofovir. nih.gov These systems form nano-sized oil droplets that enhance drug solubility and permeability. Similarly, proniosome formulations have been shown to increase the cellular uptake of tenofovir and inhibit efflux pumps that would otherwise remove the drug from the cell. jrespharm.com

Long-acting (LA) formulations are a major goal in antiviral therapy to improve patient adherence and provide sustained drug exposure. Several depot strategies are being investigated for tenofovir prodrugs.

Injectable Nanosuspensions: Lipophilic prodrugs like NM1TFV (XVIR-210) have been formulated as aqueous nanosuspensions for intramuscular injection. unmc.edueatg.org A single injection in animal models sustained therapeutic levels of the active metabolite, TFV-DP, for two months. nih.govresearchgate.net Anhydrous nanoprecipitation techniques are also being used to create nanodispersions of TDF in oils, which can act as injectable depot formulations. rsc.org

In Situ Cross-Linked Depots (ISCD): A novel injectable platform using a polycaprolactone-based prepolymer can form a cross-linked depot upon subcutaneous injection. nih.gov This solvent-free system minimizes burst release and has been shown to deliver tenofovir alafenamide (TAF) for over six months in vitro and in vivo, significantly outperforming other implant technologies. nih.gov

Supramolecular Hydrogels: Tenofovir has been conjugated to peptide amphiphiles, which can self-assemble into nanofibrous hydrogels. nih.govrsc.org These hydrogels can be injected to form a depot that provides sustained, linear release of tenofovir for extended periods, such as over 28 days in vitro. nih.gov

| Platform | Description | Prodrug Example | Key Finding/Potential Duration |

|---|---|---|---|

| ProTide Nanocrystals | Surfactant-stabilized aqueous nanocrystals of a lipophilic prodrug for IM injection. | NM1TFV (XVIR-210) | Sustained therapeutic TFV-DP levels for over 2 months in rats. nih.goveatg.org |

| In Situ Cross-Linked Depot (ISCD) | Injectable polycaprolactone (B3415563) prepolymer that forms a solid, biodegradable depot in situ. | Tenofovir Alafenamide (TAF) | Sustained release for over 6 months in rats. nih.gov |

| Peptide Amphiphile Hydrogel | Self-assembling peptides conjugated to tenofovir that form a gel depot. | Tenofovir (TFV) | Sustained release for over 28 days in vitro. nih.govrsc.org |

| Oil-Based Nanodispersion | Nanoparticles of the prodrug dispersed in an injectable oil vehicle. | Tenofovir Disoproxil Fumarate (TDF) | Demonstrated potential as a candidate long-acting injectable depot. rsc.org |

Polymer Conjugates: Directly conjugating tenofovir to a polymer backbone is another strategy for creating a long-acting formulation. Tenofovir has been conjugated to natural biodegradable polymers like chitosan. psnnjp.orgpsnnjp.org More advanced concepts include "Polymer-of-Prodrug" (POP) systems, where the drug itself is a fundamental part of a biodegradable polymer chain, allowing for sustained drug release as the polymer degrades. google.com

Self-Immolative Delivery: Self-immolative linkers are smart chemical spacers that, once triggered by a specific stimulus (e.g., an enzyme or a change in pH), undergo a rapid, irreversible electronic cascade to release an active drug molecule. sigutlabs.comiris-biotech.de The activation of TAF is a prime example of this concept in a clinically approved drug; after enzymatic cleavage of an ester group, an intramolecular cyclization (the self-immolative step) occurs, which efficiently releases tenofovir inside the target cell. cuni.cz This approach ensures that the active drug is liberated cleanly and precisely at the site of action. nih.gov Research in this area explores different triggers and linker chemistries, such as those based on phosphate (B84403) or disulfide cleavage, to create highly controlled and targeted drug delivery systems for compounds like tenofovir. cuni.czsigutlabs.comiris-biotech.de

Long-Acting Depot Formulations

Strategies for Enhancing Cellular Permeability and Bioavailability via Prodrug Modifications

The fundamental challenge with tenofovir is its hydrophilic phosphonate group, which hinders its ability to cross lipophilic cell membranes. Prodrug modifications are the primary strategy to overcome this barrier.

Esterification to Increase Lipophilicity: The most direct strategy is to mask the phosphonate group with ester moieties, as seen in TDF and TAF. mdpi.com This modification increases the molecule's lipophilicity, which generally enhances its ability to diffuse across cell membranes. researchgate.net The higher lipophilicity of TAF compared to TDF contributes to its increased cellular permeability and more efficient delivery into target cells. researchgate.net

Targeted Promoieties: The choice of the ester group (the "promoiety") is critical. The phosphoramidate (B1195095) structure in TAF, which links an amino acid to the phosphonate, was specifically designed to be a substrate for Cathepsin A. cuni.czresearchgate.net This targets the prodrug's activation to specific cells where this enzyme is abundant, leading to higher intracellular concentrations of TFV-DP and lower systemic exposure to tenofovir, which improves the safety profile. nih.gov Recent research has also focused on developing tenofovir monobenzyl ester phosphonoamidate prodrugs, which show high stability and enhanced accumulation of tenofovir within the liver. nih.gov

Lipid Conjugation: Another approach involves conjugating tenofovir to lipids. Novel reduction-sensitive lipid conjugates of tenofovir have been synthesized. nih.gov These conjugates are designed to be stable in plasma but are cleaved in the reducing environment inside a cell, releasing the active drug. This strategy has resulted in compounds with subnanomolar anti-HIV-1 activity and a significantly improved therapeutic index compared to TDF. nih.gov

Modulation of Efflux Pumps: A significant barrier to bioavailability is the action of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells. nih.gov Some formulation strategies, such as using specific ester mixtures or proniosomes, have been shown to inhibit P-gp functionality. jrespharm.comnih.gov By blocking these pumps, these formulations can increase the net absorption and intracellular concentration of tenofovir prodrugs. nih.gov

Viii. Analytical Methodologies for the Quantification and Characterization of Tenofovir Monomethyl Ester

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of tenofovir (B777) and its related compounds, including tenofovir monomethyl ester. These methods are essential for pharmacokinetic studies and for monitoring levels in various biological fluids.

The development of LC-MS/MS methods often involves meticulous optimization of several parameters. The chromatographic separation is a critical challenge due to the polarity differences between this compound, tenofovir, and other related substances. medpharmres.com Researchers frequently employ reverse-phase columns, such as C18 or C6-Phenyl, to achieve adequate separation. medpharmres.comnih.gov The mobile phase composition is carefully selected, typically consisting of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). medpharmres.comnih.gov Gradient elution is often necessary to resolve all analytes effectively within a reasonable run time. nih.gov

Mass spectrometric detection is commonly achieved using an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity, tracking specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov For instance, a common transition for tenofovir is m/z 288.1→176.1. nih.gov

Method validation is performed according to stringent guidelines from regulatory bodies like the FDA and EMA. medpharmres.com Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.govresearchgate.net For example, one validated method for tenofovir demonstrated a linear range of 5-750 ng/mL in human serum. Another study reported intra- and inter-day precision values of less than 11.4% and accuracy ranging from 0.4% to 2.9%. nih.gov

A summary of typical LC-MS/MS parameters is presented below:

| Parameter | Typical Conditions |

| Chromatographic Column | Reverse-phase C18, Phenyl |

| Mobile Phase | Acetonitrile/Methanol and Water with Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Adefovir, 13C5-TFV |

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Detection

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust technique for the analysis of tenofovir and its impurities, including this compound, particularly in bulk drug and pharmaceutical dosage forms. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. Inertsil ODS (octadecylsilane) and other C18 columns are frequently utilized. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. ijcrt.orgjchps.com The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that are optimized to achieve the desired separation and peak shape. nih.gov

UV detection is commonly employed, with the detection wavelength selected based on the UV absorbance maxima of the analytes. For tenofovir and its related compounds, wavelengths around 260 nm are often used. ijcrt.org A developed RP-HPLC method for the simultaneous estimation of multiple components might use a wavelength of 254 nm for common response. jmpas.com

Method validation for HPLC techniques encompasses specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, as per ICH guidelines. core.ac.uk Linearity is established over a specific concentration range, with correlation coefficients (r²) close to 0.999 being indicative of a good fit. wjpsonline.com For instance, a stability-indicating HPLC method was developed to separate emtricitabine, tenofovir disoproxil fumarate (B1241708), and rilpivirine (B1684574) hydrochloride, demonstrating the power of HPLC in resolving complex mixtures. nih.gov

The table below summarizes typical parameters for an HPLC method:

| Parameter | Typical Conditions |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (e.g., Inertsil ODS) |

| Mobile Phase | Phosphate Buffer and Acetonitrile/Methanol |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV Spectrophotometry (e.g., 260 nm) |

Spectrophotometric and Other Spectroscopic Approaches for Characterization

While chromatography provides separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

UV-Visible Spectrophotometry is a simple and cost-effective method often used for the initial estimation of the drug in bulk and simple formulations. wjpsonline.com The principle relies on the absorption of UV radiation by the chromophores within the molecule. For tenofovir and its derivatives, the purine (B94841) ring system is the primary chromophore, typically showing maximum absorbance around 260 nm. The method is validated for linearity, accuracy, and precision. eprajournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for the definitive structural confirmation of this compound. europa.eu It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of the ester group's presence and position. 2D-NMR techniques can further elucidate the connectivity between different parts of the molecule. researchgate.net

Mass Spectrometry (MS) , beyond its use as a detector for LC, is crucial for determining the molecular weight of this compound. europa.eu High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. researchgate.net Fragmentation patterns observed in MS/MS experiments offer further structural insights.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. europa.eu The IR spectrum of this compound would show characteristic absorption bands for N-H, C=N, P=O, and the newly introduced C=O of the ester group.

Bioanalytical Methods for Measuring this compound in Biological Matrices (e.g., Plasma, Cells)

The measurement of this compound in biological matrices like plasma and cells is critical for understanding the pharmacokinetics of tenofovir prodrugs. nih.gov this compound is a relatively lipophilic intermediate in the hydrolysis of tenofovir disoproxil to tenofovir. nih.gov Its rapid appearance and decline in plasma necessitate sensitive and rapid analytical methods. nih.gov

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for the quantification of low concentrations of the analyte in complex biological samples. nih.govnih.gov The development of these methods requires careful sample preparation to remove interfering substances like proteins and lipids. Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. nih.gov

Solid-Phase Extraction (SPE): A more selective method that uses a sorbent to retain the analyte of interest while washing away interferences. nih.gov This technique often results in a cleaner extract and can improve method sensitivity.

A significant challenge in the bioanalysis of polar compounds like tenofovir is the potential for ion suppression in the mass spectrometer, which can affect accuracy and precision. nih.gov Sufficient chromatographic separation from endogenous matrix components is the most effective way to mitigate this effect. nih.gov

Studies have developed and validated LC-MS/MS methods to quantify tenofovir in various matrices, including plasma, cerebrospinal fluid, and peripheral blood mononuclear cells (PBMCs). nih.govmdpi.com For instance, a method for tenofovir in monkey plasma had a validated range of 0.005-1.250 µg/ml using a 200 µl sample. nih.gov Another method for human plasma achieved a lower limit of quantification (LLOQ) of 5.00 ng/ml. nih.gov The stability of the analyte in the biological matrix under different storage and handling conditions is also a critical aspect of validation. mdpi.com

The following table highlights key aspects of bioanalytical methods for tenofovir-related compounds:

| Matrix | Sample Preparation | Analytical Technique | Typical LLOQ |

| Plasma | Protein Precipitation, Solid-Phase Extraction | LC-MS/MS | 0.25 - 10 ng/mL |

| Cells (PBMCs) | Cell Lysis, Protein Precipitation/SPE | LC-MS/MS | 0.5 ng/mL (for TFVDP) |

| Dried Blood Spots | Extraction from spot | LC-MS/MS | 0.5 ng/mL (for TFVDP) |

Quality Control and Reference Standard Methodologies

The availability of high-purity reference standards is fundamental for the accuracy and reliability of any analytical method. This compound is available as a reference standard from various commercial suppliers. qccstandards.combiomall.in These standards are used for the identification and quantification of the compound in test samples, for method validation, and for quality control (QC) applications during pharmaceutical manufacturing. smolecule.comsynzeal.comsynzeal.com

Quality control of this compound involves ensuring its identity, purity, and strength. The analytical methods described previously, particularly HPLC and LC-MS/MS, are central to QC. smolecule.com These methods are used to:

Confirm the identity of the compound.

Assay the purity of the bulk substance.

Detect and quantify any impurities, including related substances and degradation products.

The United States Pharmacopeia (USP) provides reference standards for active pharmaceutical ingredients like tenofovir. sigmaaldrich.com While a specific monograph for this compound may not exist, its control would be part of the quality assessment of the tenofovir prodrug substance, where it is listed as a potential impurity. pharmaffiliates.com The development of stability-indicating analytical methods is particularly important for QC, as it ensures that the method can separate the main compound from any products that may form under stress conditions (e.g., heat, light, acid, base). jmpas.com

The establishment of a well-characterized reference standard involves comprehensive analysis to confirm its structure and purity, often using a combination of techniques like NMR, MS, IR, and chromatography. This ensures that the standard is suitable for its intended use in quantitative and qualitative analyses.

Ix. Comparative Preclinical Research of Tenofovir Monomethyl Ester with Other Tenofovir Prodrugs

Comparative Pharmacokinetic Profiles (e.g., Bioavailability, Cellular Uptake)

Preclinical studies have revealed significant differences in the pharmacokinetic profiles of tenofovir (B777) prodrugs, influencing their efficacy and distribution.

Bioavailability: The oral bioavailability of tenofovir varies considerably depending on the prodrug form. In preclinical animal models, including rats, mice, and beagle dogs, a newer prodrug, Tenofovir Amibufenamide Fumarate (B1241708) (TMF), demonstrated significantly higher absolute bioavailability of tenofovir (46.70% ± 5.59% in rats) compared to TDF (17.21% ± 2.09%) and TAF (28.60% ± 4.65%). nih.gov This suggests that the structural modifications in TMF lead to more efficient absorption from the gastrointestinal tract. nih.gov Another study calculated the absolute bioavailabilities of tenofovir after oral administration of GS 7171, GS 7339, and GS 7340 (an early form of TAF) in dogs as 20%, 13%, and 17%, respectively. asm.org

The improved bioavailability of certain prodrugs is linked to their stability in intestinal fluid, which dictates the amount of intact prodrug available for absorption. nih.govnih.gov For instance, TAF exhibits greater plasma stability compared to TDF, which is rapidly hydrolyzed to tenofovir in the plasma. dovepress.com This increased stability allows for more efficient delivery of the prodrug to target cells. dovepress.com

Cellular Uptake: The lipophilicity and cellular permeability of tenofovir prodrugs play a crucial role in their uptake into target cells. TAF, being more lipophilic than TDF, shows increased cellular permeability. researchgate.net This characteristic allows TAF to be more efficiently transported into cells. researchgate.netresearchgate.net Studies have shown that TDF itself has better permeability and cellular accumulation than the parent drug, tenofovir. researchgate.net The prodrug form allows for passive diffusion across the plasma membrane, a mechanism that is less efficient for the more polar tenofovir. researchgate.net

Interactive Table: Comparative Bioavailability of Tenofovir Prodrugs in Rats

| Prodrug | Absolute Bioavailability of Tenofovir (%) |

|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | 17.21 ± 2.09 |

| Tenofovir Alafenamide (TAF) | 28.60 ± 4.65 |

| Tenofovir Amibufenamide Fumarate (TMF) | 46.70 ± 5.59 |

Comparative Cellular Metabolism and Intracellular Diphosphate (B83284) Levels

Once inside the cell, tenofovir prodrugs undergo metabolic activation to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).

Cellular Metabolism: The metabolic pathways of tenofovir prodrugs differ significantly. TDF is designed to be rapidly metabolized to tenofovir in the systemic circulation. asm.org In contrast, TAF is primarily converted to tenofovir intracellularly. nih.gov This intracellular conversion is a key factor in its improved efficacy profile. The initial step in TAF metabolism is the hydrolysis of the amino acid ester, a process sensitive to stereochemistry at both the amino acid and phosphorus. asm.org The lysosomal protease cathepsin A (CatA) has been identified as a major hydrolase in the intracellular activation of TAF in peripheral blood mononuclear cells (PBMCs). nih.gov In hepatocytes, the uptake of TAF is facilitated by OATP1B1 and OATP1B3 transporters, where it is then hydrolyzed by carboxylesterase 1 (CES1) to release tenofovir alanine (B10760859), which is further converted to tenofovir. dovepress.com

Intracellular Diphosphate Levels: The efficiency of intracellular conversion directly impacts the levels of the active TFV-DP. TAF consistently achieves higher intracellular concentrations of TFV-DP in target cells, such as PBMCs and hepatocytes, compared to TDF. researchgate.netnih.gov In preclinical studies, TAF and another prodrug, TMF, showed persistent increases in TFV-DP levels over 24 hours in HBV-positive HepG2.2.15 cells, whereas TDF reached its peak at 12 hours. nih.gov In primary rat hepatocytes, TFV-DP was also the main metabolite, and notably, only TMF could be detected in its ester form within these cells. nih.gov The higher intracellular TFV-DP levels achieved with TAF and TMF are believed to be a primary reason for their enhanced antiviral activity at lower doses compared to TDF. nih.govnih.gov

Interactive Table: Comparative Intracellular TFV-DP Accumulation

| Prodrug | Cell Type | Observation |

|---|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | HepG2.2.15 | Peak TFV-DP at 12 hours |

| Tenofovir Alafenamide (TAF) | HepG2.2.15, PBMCs | Persistent increase in TFV-DP over 24 hours; higher levels than TDF |

| Tenofovir Amibufenamide Fumarate (TMF) | HepG2.2.15, Primary Rat Hepatocytes | Persistent increase in TFV-DP over 24 hours; higher levels than TDF and TAF |

Comparative Preclinical Antiviral Efficacy Assessments (In Vitro and In Vivo)

The differences in pharmacokinetics and intracellular metabolism translate to varied antiviral efficacy among the tenofovir prodrugs.

In Vitro Efficacy: In vitro studies have consistently demonstrated the superior antiviral potency of newer tenofovir prodrugs. In HBV-positive HepG2.2.15 cells, both TAF and TMF showed significantly stronger inhibition of HBV DNA replication than TDF. nih.govnih.gov After nine days of treatment, the anti-HBV activity of TMF was slightly stronger than that of TAF. nih.gov The 50% effective concentration (EC50) of TAF against HIV-1 is in the low-nanomolar range. researchgate.net TAF has also shown potent activity against all HIV-1 groups/subtypes and HIV-2. nih.gov While TAF and TDF exhibit similar potencies in the absence of serum, TAF maintains its activity in the presence of human serum, whereas TDF's activity is significantly reduced, highlighting TAF's greater stability. nih.gov

In Vivo Efficacy: In vivo preclinical models have corroborated the in vitro findings. In HBV transgenic mouse models, while all three prodrugs (TDF, TAF, and TMF) ultimately achieved a similar anti-HBV effect after 42 days, the decline in HBV was more rapid with TAF and TMF. nih.gov In duck hepatitis B virus (DHBV)-infected ducks, a novel O-benzyl phosphonamidate prodrug of tenofovir displayed a significant, dose- and time-dependent inhibitory effect on viral DNA replication in both the serum and the liver. acs.org This prodrug also achieved higher liver exposure of TFV-DP compared to TAF at an equimolar dose. acs.org

Interactive Table: Comparative In Vitro Anti-HBV Activity (EC50 in HepG2.2.15 cells after 9 days)

| Prodrug | EC50 (nM) |

|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |

| Tenofovir Amibufenamide Fumarate (TMF) | 7.29 ± 0.71 |

Structure-Activity and Structure-Pharmacokinetic Relationships Among Tenofovir Ester Prodrugs

The chemical structure of the ester prodrugs of tenofovir is intricately linked to their activity and pharmacokinetic properties. The design of these prodrugs aims to mask the phosphonate (B1237965) group to improve membrane permeability and oral bioavailability. sbq.org.br

The development from TDF to TAF and TMF illustrates a clear structure-activity relationship. TDF, a diester prodrug, is designed for rapid conversion to tenofovir systemically. asm.org TAF, a phosphonamidate prodrug, incorporates an amino acid (alanine) and a phenyl group, which targets its activation to lymphoid cells and hepatocytes, leading to higher intracellular concentrations of TFV-DP and lower systemic exposure to tenofovir. asm.orgnih.gov This targeted approach is the basis for its improved efficacy and safety profile. nih.gov

Further modifications, such as the addition of a methyl group in TMF compared to TAF, have been shown to enhance plasma stability and lead to even greater bioavailability and higher hepatic levels of TFV-DP. nih.gov Research into other structural modifications, such as O-benzyl phosphonamidate prodrugs, has shown that substitutions on the benzyl (B1604629) group can significantly impact anti-HBV activity, with an o-methylbenzyl group demonstrating the most potent effect in one study. acs.org

X. Future Research Directions and Emerging Translational Perspectives for Tenofovir Monomethyl Ester Research

Elucidation of Undefined Biotransformation Mechanisms

Tenofovir (B777) Monomethyl Ester (TME) is a pivotal metabolite formed during the in vivo hydrolysis of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (B1241708) (TDF). The conversion process begins with TDF being hydrolyzed into TME, which is then subsequently converted into the active parent drug, tenofovir (TFV). nih.govresearchgate.net Early in vitro studies identified that this initial hydrolytic step is predominantly mediated by carboxylesterases (CES), while the conversion of the monoester to tenofovir is handled by phosphodiesterases. nih.govasm.org Specifically, carboxylesterase 2 (CES2) is active in the intestine, with carboxylesterase 1 (CES1) playing a role primarily in the liver. researchgate.netoup.com

However, the complete picture of TME's biotransformation remains partially undefined. While CES and phosphodiesterases are recognized as the primary enzymes, other hydrolases, such as lipases, have also been implicated in TDF hydrolysis, though their specific contribution to TME formation and subsequent breakdown is not fully characterized. nih.govresearchgate.net The dynamic interplay and regulatory mechanisms of these different enzymes across various tissues—including the intestinal tract, liver, and blood—are not entirely understood. researchgate.net The process is known to be so rapid that for a long time, TDF was not considered to have a detectable circulating monoester form in plasma. nih.gov The development of more sensitive analytical techniques has since allowed for the quantification of TME, revealing its presence and prompting further investigation into the nuances of its metabolic pathway. nih.govresearchgate.net Future research is needed to fully map the enzymatic pathways, their relative contributions in different physiological compartments, and the factors that regulate their activity.

Exploration of Novel Prodrug Modifications Based on Monomethyl Ester Insights

Understanding the pharmacokinetic behavior of the tenofovir monoester intermediate has been instrumental in the rational design of new-generation tenofovir prodrugs. The goal of subsequent prodrug development has been to enhance the delivery of tenofovir into target cells, such as lymphocytes, while minimizing systemic exposure to the parent drug (TFV) to reduce off-target toxicities. nih.gov

A prime example of this evolution is Tenofovir Alafenamide (TAF). contagionlive.comacpjournals.org TAF was engineered to be more stable in plasma compared to TDF. This enhanced stability allows it to circulate largely intact, bypassing the rapid systemic hydrolysis to a monoester intermediate that is characteristic of TDF. researchgate.net TAF is efficiently transported into target cells where it is primarily metabolized by the lysosomal enzyme Cathepsin A (CatA) to generate tenofovir, which is then phosphorylated to the active metabolite, Tenofovir Diphosphate (B83284) (TFV-DP). researchgate.net This targeted intracellular delivery mechanism achieves high concentrations of the active drug within lymphocytes at much lower plasma concentrations of tenofovir, leading to a better renal and bone safety profile compared to TDF. contagionlive.comacpjournals.orgnih.gov

The development of other prodrugs, such as Tenofovir Amibufenamide (TMF), further underscores this strategy. Preclinical studies show TMF has a different pharmacokinetic profile than TDF and TAF, achieving higher bioavailability and greater accumulation of TFV-DP in the liver. nih.govnih.gov These advancements demonstrate a clear translational perspective: by modifying the chemical structure of the prodrug moiety, researchers can control its stability, the primary enzymes responsible for its activation, and its tissue distribution. Insights gained from the stability and lipophilicity of the original monoester intermediate continue to inform the design of novel prodrugs with optimized delivery and safety profiles.

Advanced Modeling and Simulation for Pharmacokinetic Prediction in Preclinical Settings

Advanced computational tools, particularly physiologically based pharmacokinetic (PBPK) models, are becoming indispensable for predicting the complex in vivo behavior of tenofovir prodrugs and their metabolites in the preclinical phase. researchgate.netresearchgate.net These models integrate in vitro data on drug properties (such as permeability and metabolic rates) with physiological parameters (like blood flow and tissue volumes) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-body context. researchgate.netmdpi.com

For tenofovir prodrugs, PBPK models are crucial for simulating the sequential metabolic conversion. Models for TDF, for instance, now incorporate the activity of intestinal and hepatic enzymes, including carboxylesterases and phosphodiesterases, to predict the formation of tenofovir monoester and its subsequent hydrolysis to tenofovir. researchgate.netresearchgate.net This allows researchers to simulate the entire pharmacokinetic profile, from the plasma concentrations of the prodrug and its metabolites to the intracellular concentrations of the pharmacologically active tenofovir diphosphate (TFV-DP). plos.orgasm.orgasm.org

These simulations are powerful preclinical tools for several reasons. They can forecast how factors like genetic variations in enzymes or co-administration with other drugs might alter drug exposure. researchgate.netmdpi.com Furthermore, by predicting drug concentrations in specific tissues, such as the liver or kidney, PBPK models can help anticipate both efficacy and potential toxicity before human trials begin. researchgate.net This modeling approach streamlines the drug development process, enabling the optimization of dosing regimens and informing dose reduction strategies for future clinical studies. researchgate.netresearchgate.net

Development of Enhanced Analytical Tools for Metabolite Profiling

The accurate characterization of tenofovir monomethyl ester's pharmacokinetics has been historically challenging due to its inherent instability in biological matrices. researchgate.netresearchgate.net As a transient intermediate, TME is rapidly hydrolyzed, which meant that early analytical methods often failed to detect or accurately quantify it in plasma samples. nih.govresearchgate.net

The advancement of sophisticated analytical techniques, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS), has been pivotal in overcoming this hurdle. nih.govbiotech-asia.orginnovareacademics.inresearchgate.netresearchgate.net Modern LC-MS/MS methods have been developed and validated to provide the high sensitivity and specificity required to quantify not only TME but also the parent prodrug (e.g., TDF), tenofovir, and the intracellular active form, tenofovir diphosphate (TFV-DP), often simultaneously. nih.govnih.gov

A critical component of these enhanced methods is the meticulous attention to sample handling and preparation. researchgate.net To prevent the ex vivo degradation of TME after a sample is drawn, protocols often require immediate sample cooling, acidification, or the addition of specific enzyme inhibitors to stabilize the analyte before analysis. researchgate.netresearchgate.netresearchgate.net The development of these robust analytical tools allows for comprehensive metabolite profiling, providing a complete pharmacokinetic picture. This capability is essential for understanding the full metabolic pathway, assessing bioequivalence between different formulations, and investigating the mechanisms behind drug-drug interactions. researchgate.netnih.gov

Investigating the Role of this compound in Drug-Drug Interactions at a Mechanistic Level in Preclinical Models

The tenofovir monoester intermediate plays a significant, mechanistic role in certain drug-drug interactions (DDIs). A key example is the interaction observed between Tenofovir Disoproxil Fumarate (TDF) and the anti-Hepatitis C virus drug, sofosbuvir (B1194449). nih.gov In vitro and clinical evidence has shown that sofosbuvir is a potent, covalent inhibitor of Carboxylesterase 2 (CES2), a primary enzyme responsible for the hydrolysis of TDF in the intestine. nih.govnih.govsemanticscholar.org

The mechanistic consequence of this inhibition is a reduction in the rate of TDF hydrolysis. nih.govnih.gov This leads to increased systemic exposure to both the TDF prodrug and its intermediate metabolite, tenofovir monoester. nih.govresearchgate.net This is clinically relevant because the monoester is more lipophilic than the final drug, tenofovir. nih.gov Elevated plasma concentrations of this more lipid-soluble intermediate may enhance its ability to penetrate cell membranes, a phenomenon described as "enhanced cell loading." nih.govresearchgate.net

This increased cellular uptake can result in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), within target cells like peripheral blood mononuclear cells (PBMCs) and potentially in renal tubule cells. nih.govresearchgate.net While this could hypothetically increase antiviral efficacy, it also raises concerns about potential toxicity. nih.gov Preclinical models, including in vitro studies with transfected cell lines and precision-cut intestinal slices, are vital for investigating these interactions at a mechanistic level, allowing researchers to quantify the impact of enzyme inhibition on the concentrations of each metabolite and predict the potential clinical consequences. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key structural and pharmacokinetic differences between Tenofovir Monomethyl Ester and other Tenofovir prodrugs (e.g., TDF, TAF)?

- Methodological Answer : Comparative studies should utilize in vitro metabolic assays (e.g., carboxylesterase-mediated hydrolysis) and in vivo pharmacokinetic profiling (plasma/tissue concentration-time curves) to evaluate ester stability, activation rates, and bioavailability. Structural analysis via NMR and mass spectrometry can identify ester group variations impacting hydrolysis efficiency .

Q. How should researchers design in vitro models to assess this compound’s antiviral efficacy against HBV?

- Methodological Answer : Use primary human hepatocytes or HBV-infected HepG2.2.15 cells to simulate viral replication. Quantify HBV DNA/RNA via qPCR and measure intracellular tenofovir diphosphate (active metabolite) levels using LC-MS/MS. Include controls with TDF/TAF to benchmark potency and resistance profiles .